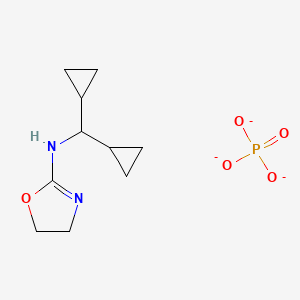![molecular formula C26H38N4O12 B15060884 Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate](/img/structure/B15060884.png)
Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate typically involves multiple steps. One common method includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of functional groups: Aminomethyl and oxycarbonyl groups are introduced through selective reactions, often involving protecting groups to ensure specificity.
Oxalate formation: The final step involves the reaction of the intermediate compound with oxalic acid or its derivatives to form the oxalate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:
Use of catalysts: Catalysts can be employed to increase the efficiency of each reaction step.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The aminomethyl and oxycarbonyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution reagents: Halogenated compounds and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its spirocyclic structure may enable it to bind selectively to certain proteins or nucleic acids, making it a valuable tool in biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In industrial applications, this compound is used in the production of advanced materials. Its unique properties make it suitable for use in polymers, coatings, and other specialized materials.
Mécanisme D'action
The mechanism of action of Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate involves its interaction with specific molecular targets. The aminomethyl and oxycarbonyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or nucleic acids. The spirocyclic structure enhances the compound’s stability and specificity, allowing it to exert its effects through well-defined pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] carbonate
- Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] succinate
Uniqueness
Compared to similar compounds, Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate stands out due to its oxalate ester group. This group imparts unique chemical properties, such as increased reactivity and the ability to form stable complexes with various metal ions. Additionally, the spirocyclic structure provides enhanced stability and specificity in its interactions with molecular targets.
Propriétés
Formule moléculaire |
C26H38N4O12 |
|---|---|
Poids moléculaire |
598.6 g/mol |
Nom IUPAC |
bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate |
InChI |
InChI=1S/C26H38N4O12/c1-23(2,3)41-21(35)29-11-25(7-15(31)37-13(25)9-27)19(29)39-17(33)18(34)40-20-26(8-16(32)38-14(26)10-28)12-30(20)22(36)42-24(4,5)6/h13-14,19-20H,7-12,27-28H2,1-6H3 |
Clé InChI |
DRJWXELNKVAZDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1OC(=O)C(=O)OC3C4(CC(=O)OC4CN)CN3C(=O)OC(C)(C)C)CC(=O)OC2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate](/img/structure/B15060809.png)
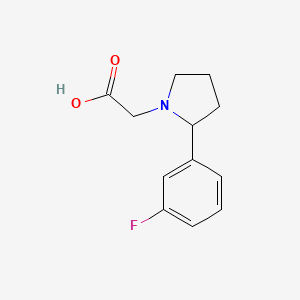
![[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B15060836.png)
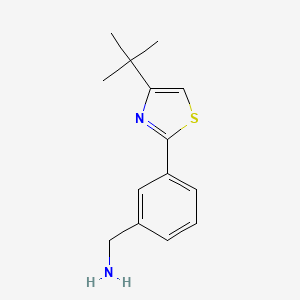
![[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate](/img/structure/B15060852.png)
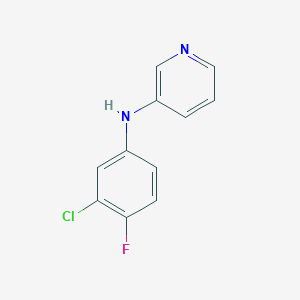
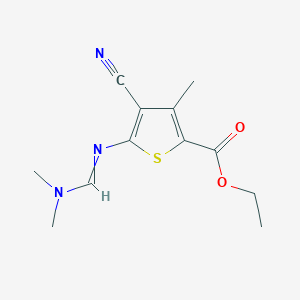
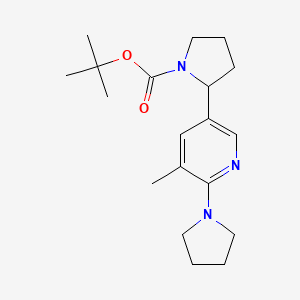
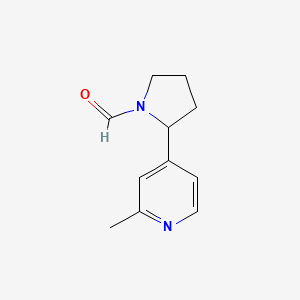
![{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea](/img/structure/B15060868.png)
![Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate](/img/structure/B15060875.png)
